(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
CAS No.:
Cat. No.: VC20206235
Molecular Formula: C26H19NO5
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19NO5 |
|---|---|
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate |
| Standard InChI | InChI=1S/C26H19NO5/c1-27-15-17(21-13-18(30-2)9-11-22(21)27)12-24-25(28)20-10-8-19(14-23(20)32-24)31-26(29)16-6-4-3-5-7-16/h3-15H,1-2H3/b24-12+ |
| Standard InChI Key | MNFBGVXLSMDJHY-WYMPLXKRSA-N |
| Isomeric SMILES | CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5 |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Formula and Classification
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IUPAC Name: (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
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Molecular Formula: C24H19NO5
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Molecular Weight: Approximately 401.41 g/mol
This compound belongs to the class of heterocyclic organic molecules, incorporating:
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An indole core functionalized with a methoxy and methyl group.
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A benzofuran moiety fused with a benzoate ester group.
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A conjugated system involving a methylene bridge.
Key Structural Features
The molecule exhibits:
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Planarity in its aromatic systems (indole and benzofuran rings).
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Conjugation between the indole and benzofuran through the methylene group.
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Ester functionality at the benzofuran ring, which may influence solubility and reactivity.
Synthesis Pathways
While specific synthetic routes for this compound were not directly identified, it likely involves:
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Condensation Reactions: The methylene bridge between the indole and benzofuran suggests an aldol-like condensation or Knoevenagel condensation.
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Functionalization of Indole: The methoxy and methyl groups are typically introduced via electrophilic substitution reactions.
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Esterification: The benzoate group may be attached through esterification using benzoic acid derivatives.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Proton () and Carbon () NMR would identify chemical shifts corresponding to aromatic protons, methoxy groups, and ester functionalities.
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Mass Spectrometry (MS):
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Provides molecular ion peaks to confirm molecular weight.
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Infrared (IR) Spectroscopy:
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Detects functional groups such as esters (C=O stretching) and aromatic systems.
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Biological Activity
Compounds with similar structural motifs often exhibit biological activities due to their ability to interact with enzymes or receptors in biological systems:
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Anticancer Properties: Indole derivatives are known for their cytotoxic effects on tumor cells.
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Anti-inflammatory Activity: Benzofuran derivatives have been explored as inhibitors of inflammatory pathways.
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Antioxidant Potential: Methoxy groups can enhance radical-scavenging activity.
Drug Design
The conjugated structure and functional groups suggest potential as a scaffold for drug development targeting:
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Kinase inhibitors
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Neuroprotective agents
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Antimicrobial drugs
Research Gaps and Future Directions
Despite its promising structure, detailed studies on this compound's biological activity and pharmacokinetics are necessary to evaluate its potential as a therapeutic agent. Future research could explore:
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In vitro screening against cancer cell lines or inflammatory markers.
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Computational docking studies to predict interactions with biological targets.
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Modifications to improve solubility or bioavailability.
This compound represents an exciting avenue for synthetic organic chemistry and drug discovery, meriting further investigation in both academic and pharmaceutical contexts.
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